

(Z)-SU5614: A Technical Guide to its Downstream Signaling Effects

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Compound of Interest		
Compound Name:	(Z)-SU5614	
Cat. No.:	B1684612	Get Quote

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Introduction

(Z)-SU5614 is a synthetic small molecule inhibitor that belongs to the indolinone class of compounds. It functions as an ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs), playing a crucial role in modulating key cellular signaling pathways. Primarily recognized for its potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Kit, and FMS-like Tyrosine Kinase 3 (FLT3), SU5614 also demonstrates inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR). By targeting these critical regulators of cellular function, (Z)-SU5614 elicits significant downstream effects, leading to the reduction of cell proliferation and the induction of apoptosis. This technical guide provides an in-depth overview of the core downstream signaling effects of (Z)-SU5614, supported by quantitative data, detailed experimental protocols, and visual representations of the modulated pathways.

Data Presentation: Kinase Inhibition Profile of (Z)-SU5614

The inhibitory activity of **(Z)-SU5614** has been characterized against a panel of kinases, with the half-maximal inhibitory concentration (IC50) values providing a quantitative measure of its potency and selectivity.



Kinase Target	IC50 (μM)	Notes
VEGFR-2 (Flk-1)	1.2	Potent inhibition of the primary receptor for VEGF-A, a key mediator of angiogenesis.
PDGFR	2.9	Inhibition of both PDGFRα and PDGFRβ, involved in cell growth, proliferation, and migration.
c-Kit	>10	Moderate inhibition of the receptor for stem cell factor, crucial for hematopoiesis and melanogenesis.
FLT3	Not specified in μM	Inhibits both wild-type and mutant forms of FLT3, a key driver in certain leukemias.[1]
EGFR	>100	Negligible effect, indicating selectivity against certain RTK families.
IGF-R	>100	Negligible effect, further demonstrating selectivity.

Core Signaling Pathways Modulated by (Z)-SU5614

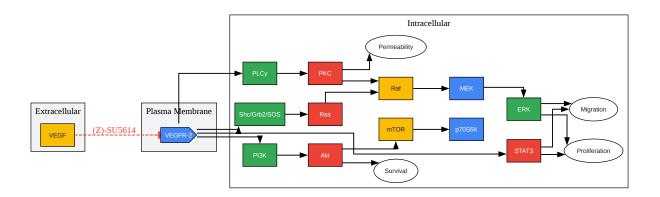
(Z)-SU5614 exerts its biological effects by attenuating the signaling cascades downstream of its target kinases. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival and proliferation, and the STAT pathway, particularly downstream of FLT3.

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a primary mediator of angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signals. **(Z)-SU5614**, by



blocking the ATP-binding site of VEGFR-2, prevents this initial phosphorylation event, thereby inhibiting the activation of key downstream effectors.



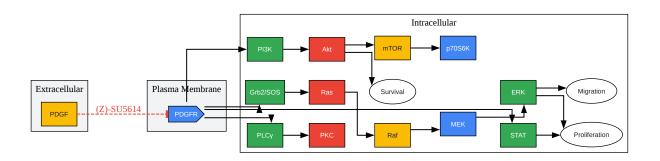
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VEGFR-2 Downstream Signaling Inhibition

Inhibition of PDGFR Signaling

Similar to VEGFR-2, PDGFR activation is crucial for cell growth and division. **(Z)-SU5614**'s inhibition of PDGFR blocks the recruitment and activation of downstream signaling molecules, leading to a reduction in cell proliferation and survival.





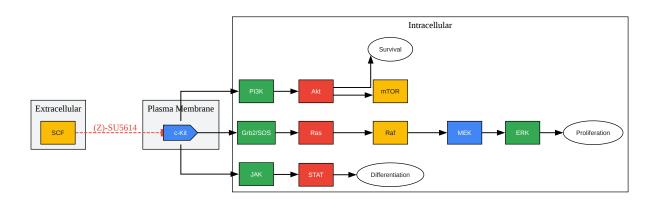
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PDGFR Downstream Signaling Inhibition

Inhibition of c-Kit Signaling

c-Kit is another RTK target of **(Z)-SU5614**. Its inhibition disrupts signaling pathways that are vital for the survival and proliferation of certain cell types, including hematopoietic stem cells and mast cells.





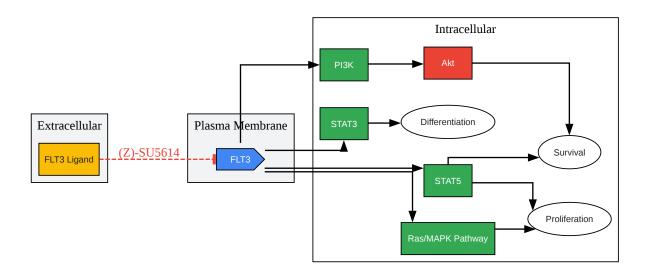
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c-Kit Downstream Signaling Inhibition

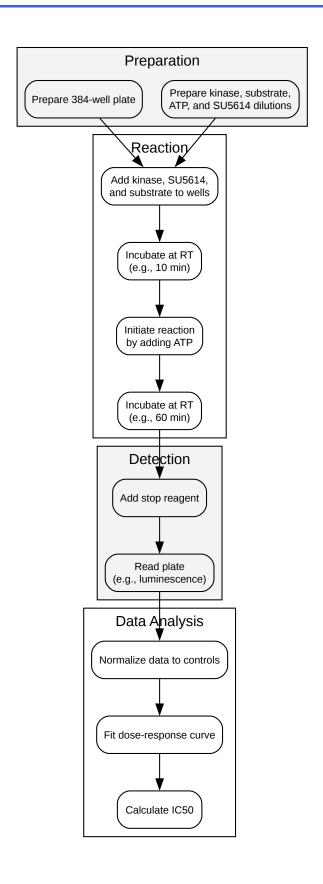
Inhibition of FLT3 Signaling

Mutations in FLT3 are common in acute myeloid leukemia (AML), leading to constitutive activation of the receptor and uncontrolled cell proliferation. **(Z)-SU5614** inhibits both wild-type and mutated FLT3, leading to the downregulation of its downstream targets, including the STAT, MAPK, and PI3K/Akt pathways.[2]

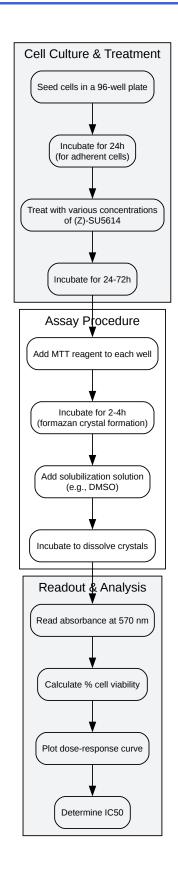


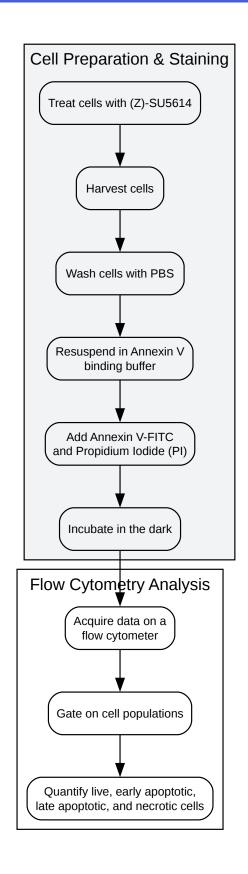




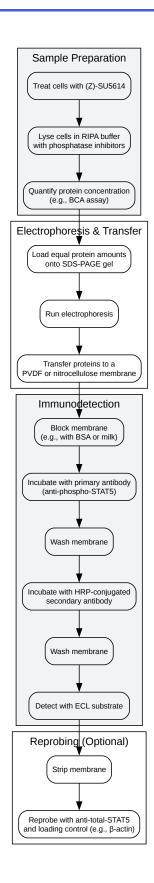












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